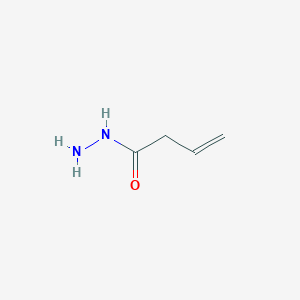
But-3-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enehydrazide is an organic compound with the molecular formula C4H8N2O It is a hydrazide derivative characterized by the presence of a carbon-carbon double bond (C=C) and a hydrazide functional group (-CONHNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-enehydrazide can be synthesized through several methods. One common approach involves the reaction of but-3-enoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
CH2=CHCH2COCl+NH2NH2→CH2=CHCH2CONHNH2+HCl
This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis
Análisis De Reacciones Químicas
Types of Reactions
But-3-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-enoic acid derivatives, while reduction can produce but-3-enylamine derivatives.
Aplicaciones Científicas De Investigación
But-3-enehydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of but-3-enehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Enehydrazides: Compounds with similar structures, such as enehydrazides, share the hydrazide functional group and exhibit comparable reactivity.
Hydrazine Derivatives: Other hydrazine derivatives, including hydrazones and hydrazides, have similar chemical properties and applications.
Uniqueness
But-3-enehydrazide is unique due to the presence of the carbon-carbon double bond, which imparts distinct reactivity and potential for further functionalization. This feature sets it apart from other hydrazine derivatives and makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
114578-36-8 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
but-3-enehydrazide |
InChI |
InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2H,1,3,5H2,(H,6,7) |
Clave InChI |
WFKVRCILUKAVTF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
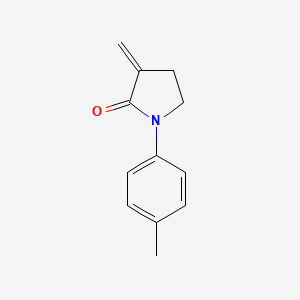
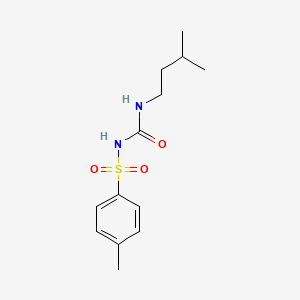

![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)

![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)

![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)

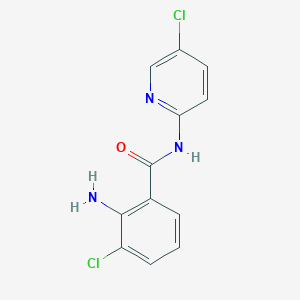
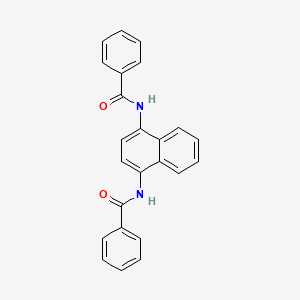
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)

